1'-Acetoxychavicol acetate, (+)-

Catalog No.
S13231698
CAS No.
274927-55-8
M.F
C13H14O4
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-Acetoxychavicol acetate, (+)-

CAS Number

274927-55-8

Product Name

1'-Acetoxychavicol acetate, (+)-

IUPAC Name

[4-[(1R)-1-acetyloxyprop-2-enyl]phenyl] acetate

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m1/s1

InChI Key

JAMQIUWGGBSIKZ-CYBMUJFWSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H](C=C)OC(=O)C

Description

1'-Acetoxychavicol acetate, (+)- is a natural product found in Piper cubeba and Alpinia galanga with data available.

1'-Acetoxychavicol acetate, (+)-, also known as galangal acetate, is a natural compound derived from the rhizomes of the plant Alpinia galanga. It has garnered attention for its diverse range of biological activities, including antioxidative, anti-obesity, antibacterial, anti-parasitic, and chemopreventative properties. This compound is particularly noted for its ability to inhibit xanthine oxidase and activate the transient receptor potential cation channel A1 (TRPA1), which plays a role in pain and cold sensation signaling. In vitro studies have demonstrated that 1'-acetoxychavicol acetate can decrease glycerol-3-phosphate dehydrogenase activity and downregulate key adipogenic transcription factors such as PPARγ and C/EBPα, thereby inhibiting fat cell development. Additionally, it has been shown to reduce visceral fat mass in animal models .

Typical of acetylated phenolic compounds. Its structure allows it to undergo hydrolysis, leading to the release of acetyl groups and the formation of the parent compound, 1'-hydroxychavicol. This reaction can be catalyzed by enzymes such as esterases or through acidic conditions. The compound's interactions with biological targets can also be viewed as a series of reversible binding reactions that modulate enzyme activities and cellular pathways .

The biological activities of 1'-acetoxychavicol acetate are extensive:

  • Antibacterial Activity: It exhibits significant bactericidal effects against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, by damaging bacterial cell membranes .
  • Anti-obesity Effects: The compound inhibits adipogenesis by downregulating adipogenic transcription factors and reducing fat accumulation in vivo .
  • Chemopreventive Properties: In vitro studies have shown that it can inhibit the development of colon cancer induced by azoxymethane .
  • Pro-apoptotic Effects: It increases caspase-3 activity in glioblastoma and oral carcinoma cells, promoting apoptosis .

Synthesis of 1'-acetoxychavicol acetate can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the rhizomes of Alpinia galanga using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve acetylation reactions where 1'-hydroxychavicol is treated with acetic anhydride or acetyl chloride in the presence of a base to yield 1'-acetoxychavicol acetate .

The applications of 1'-acetoxychavicol acetate are diverse:

  • Pharmaceuticals: Its antibacterial and anti-cancer properties make it a candidate for developing new therapeutic agents.
  • Nutraceuticals: Due to its antioxidative properties, it is explored as a dietary supplement for health benefits related to metabolic disorders.
  • Cosmetics: The compound's skin-protective effects are being investigated for use in cosmetic formulations aimed at reducing oxidative stress on the skin .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

234.08920892 g/mol

Monoisotopic Mass

234.08920892 g/mol

Heavy Atom Count

17

UNII

W3CO1R9K3N

Dates

Modify: 2024-08-10

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